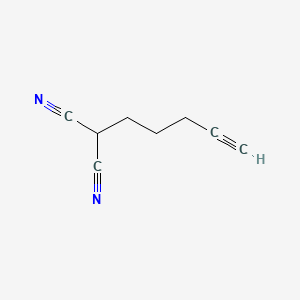
(Pent-4-yn-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pent-4-yn-1-yl)propanedinitrile is an organic compound characterized by the presence of a nitrile group and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-yn-1-yl)propanedinitrile typically involves the reaction of pent-4-yn-1-ol with a suitable nitrile source. One common method involves the use of tosylate intermediates. For example, pent-4-yn-1-yl tosylate can be reacted with a nitrile compound in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like sodium iodide (NaI) in acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(Pent-4-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or organolithium reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted alkynes or nitriles.
Scientific Research Applications
(Pent-4-yn-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It can be used in the synthesis of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (Pent-4-yn-1-yl)propanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds through the interaction of its π-electrons with suitable reactants .
Comparison with Similar Compounds
Similar Compounds
Pent-4-yn-1-ol: A related compound with a hydroxyl group instead of a nitrile group.
Pent-4-yn-1-ylbenzene: A compound with a benzene ring attached to the alkyne group.
1-Phenyl-4-penten-1-yne: A compound with a phenyl group and a pentenyl group attached to the alkyne.
Uniqueness
(Pent-4-yn-1-yl)propanedinitrile is unique due to the presence of both a nitrile and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .
Properties
CAS No. |
106814-30-6 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-pent-4-ynylpropanedinitrile |
InChI |
InChI=1S/C8H8N2/c1-2-3-4-5-8(6-9)7-10/h1,8H,3-5H2 |
InChI Key |
LJUDBPKOJCBTOW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















